molecular formula C12H16N4O4S B1623636 (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol CAS No. 172722-76-8

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol

Cat. No.: B1623636
CAS No.: 172722-76-8
M. Wt: 312.35 g/mol
InChI Key: ANEIGUBXMDWQAE-YUTYNTIBSA-N
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Description

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol is a synthetic nucleoside analog. This compound is characterized by the presence of a methyl group at the 2’ position of the ribofuranosyl moiety and a methylsulfanyl group at the 6-position of the purine ring. These modifications can significantly alter the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol typically involves the following steps:

    Glycosylation Reaction: The ribofuranosyl moiety is introduced to the purine base through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst and an anhydrous solvent.

    Thioether Formation: The methylsulfanyl group at the 6-position of the purine ring is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The purine ring can be reduced under specific conditions to form dihydropurines.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurines.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of viral infections and certain types of cancer.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerases or ribonucleotide reductases.

Comparison with Similar Compounds

Similar Compounds

    9-(2-C-Methyl-beta-D-ribofuranosyl)-adenine: Similar structure but lacks the methylsulfanyl group.

    6-(Methylsulfanyl)-9H-purine: Similar structure but lacks the ribofuranosyl moiety.

    2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-adenine: Similar nucleoside analog with a fluorine atom at the 2’ position.

Uniqueness

The unique combination of the methyl group at the 2’ position of the ribofuranosyl moiety and the methylsulfanyl group at the 6-position of the purine ring gives (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets.

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-12(19)8(18)6(3-17)20-11(12)16-5-15-7-9(16)13-4-14-10(7)21-2/h4-6,8,11,17-19H,3H2,1-2H3/t6-,8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEIGUBXMDWQAE-YUTYNTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3SC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3SC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10414937
Record name 9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172722-76-8
Record name 9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10414937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol

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